1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoropropyl group and a methyl group attached to the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropropylamine and 4-methyl-1H-pyrazole.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is anhydrous acetonitrile.
Synthetic Route: The 3-fluoropropylamine is reacted with 4-methyl-1H-pyrazole in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using automated synthesizers and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoropropyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
3-Fluoro-1-propanol: This compound has a similar fluoropropyl group but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
4-Methyl-1H-pyrazole: This compound lacks the fluoropropyl group, which reduces its lipophilicity and potential biological activity.
1-(3-Fluoropropyl)azetidin-3-amine: This compound has a similar fluoropropyl group but a different heterocyclic ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the fluoropropyl group and the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H12FN3 |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
1-(3-fluoropropyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H12FN3/c1-6-5-11(4-2-3-8)10-7(6)9/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key |
MLQUGVWLOXLOMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCCF |
Origin of Product |
United States |
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